Cefprozil-Verunreinigung 5

Übersicht

Beschreibung

Cefprozil Impurity 5 is a byproduct formed during the synthesis of Cefprozil, a second-generation cephalosporin antibiotic. Cefprozil is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and ear infections. The presence of impurities in pharmaceutical compounds is strictly regulated, and understanding these impurities is crucial for ensuring the safety and efficacy of the drug.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Cefprozil Impurity 5 has several notable applications across various fields:

1. Biological Research

- Toxicity Studies : Research on Cefprozil Impurity 5 aids in understanding the potential toxicity of impurities in pharmaceutical compounds. This is vital for assessing the safety profiles of drugs.

- Mechanistic Studies : Investigating how this impurity interacts with biological systems can provide insights into its biochemical properties and cellular effects, particularly its antibacterial activity.

2. Pharmaceutical Development

- Quality Control : The analysis of impurities is essential for quality assurance in pharmaceutical manufacturing. Techniques such as high-performance liquid chromatography (HPLC) are employed to quantify and identify impurities like Cefprozil Impurity 5, ensuring compliance with pharmacopoeial standards .

- Formulation Stability : Understanding the stability and degradation pathways of Cefprozil Impurity 5 can help in developing more robust formulations that maintain efficacy over time .

3. Regulatory Compliance

- Pharmacopoeial Standards : The characterization of impurities is critical for meeting the standards set by pharmacopoeias such as the European Pharmacopoeia. This includes methods for identifying and quantifying impurities during drug development .

Case Study 1: Toxicological Assessment

A study investigated the cellular effects of Cefprozil Impurity 5 on bacterial cultures, revealing that it may exhibit antibacterial properties similar to cefprozil itself. This research highlights the importance of understanding impurities in relation to their biological activity, which can influence therapeutic outcomes.

Case Study 2: Analytical Method Development

A recent study developed a spectrophotometric method for determining cefprozil levels in bulk and dosage forms, including its impurities. This method demonstrated high sensitivity and specificity, providing a reliable approach for routine quality control in pharmaceutical settings .

Biochemische Analyse

Biochemical Properties

Cefprozil Impurity 5, like Cefprozil, is likely to interact with various enzymes and proteins in biochemical reactions . It may bind to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting bacterial cell wall synthesis . The nature of these interactions is likely to be inhibitory, affecting the growth and proliferation of bacteria .

Cellular Effects

The effects of Cefprozil Impurity 5 on cells are largely related to its antibacterial activity . By inhibiting cell wall synthesis, it can affect various cellular processes, including cell division and growth . It may also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Cefprozil Impurity 5 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis .

Dosage Effects in Animal Models

Studies on Cefprozil have shown that it can cause side effects such as vomiting, diarrhea, and nausea in dogs

Metabolic Pathways

Cefprozil is known to be involved in the inhibition of bacterial cell wall synthesis . It’s possible that Cefprozil Impurity 5 may interact with similar enzymes or cofactors and have effects on metabolic flux or metabolite levels .

Transport and Distribution

It’s likely that it interacts with transporters or binding proteins that facilitate its movement within cells

Subcellular Localization

Given its mechanism of action, it’s likely that it localizes to the bacterial cell wall where it interacts with penicillin-binding proteins (PBPs)

Analyse Chemischer Reaktionen

Types of Reactions: Cefprozil Impurity 5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the impurity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize Cefprozil Impurity 5.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the impurity.

Wirkmechanismus

The mechanism of action of Cefprozil Impurity 5 is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and degradation pathways is essential for ensuring the purity and stability of Cefprozil.

Vergleich Mit ähnlichen Verbindungen

Cefadroxil: Another cephalosporin antibiotic with a similar side chain.

Cefatrizine: A cephalosporin antibiotic with a similar structure.

By understanding the synthesis, reactions, and applications of Cefprozil Impurity 5, researchers and pharmaceutical manufacturers can ensure the quality and safety of Cefprozil formulations.

Biologische Aktivität

Cefprozil Impurity 5 is a byproduct formed during the synthesis of Cefprozil, a second-generation cephalosporin antibiotic widely used to treat various bacterial infections. Understanding the biological activity of this impurity is crucial for ensuring the safety and efficacy of pharmaceutical compounds. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Overview of Cefprozil Impurity 5

- Chemical Structure : Cefprozil Impurity 5 is identified by the chemical registry number 1000980-59-5. It is a structural variant that arises during the manufacturing process of Cefprozil.

- Regulatory Context : The presence of impurities in pharmaceutical products is strictly regulated due to potential impacts on drug safety and efficacy.

Cefprozil Impurity 5 shares several biochemical properties with its parent compound, Cefprozil.

- Antibacterial Activity : Like other cephalosporins, it likely interacts with bacterial cell wall synthesis mechanisms. This interaction occurs through binding to penicillin-binding proteins (PBPs), inhibiting bacterial growth.

- Enzyme Interactions : The impurity may influence various enzymes involved in metabolic pathways, although specific interactions remain under-researched.

Cellular Effects

Research indicates that the biological activity of Cefprozil Impurity 5 primarily relates to its antibacterial properties:

- Cellular Toxicity : Studies on similar cephalosporins have shown potential cytotoxic effects at high concentrations, leading to side effects such as vomiting and diarrhea in animal models .

- Dosage Effects : In animal studies, varying dosages have revealed that higher concentrations can lead to increased toxicity and altered pharmacokinetics .

Molecular Mechanisms

The molecular mechanism of action for Cefprozil Impurity 5 is not fully elucidated but is believed to involve:

- Binding Interactions : The impurity likely binds to PBPs, similar to other β-lactam antibiotics, disrupting cell wall synthesis in bacteria .

- Gene Expression Modulation : There may be changes in gene expression in response to exposure, although specific pathways have yet to be detailed.

Case Studies and Experimental Data

- Pharmacodynamic Assessments :

- Toxicological Studies :

- Chemical Stability and Degradation Pathways :

Data Table: Summary of Key Findings

Eigenschaften

IUPAC Name |

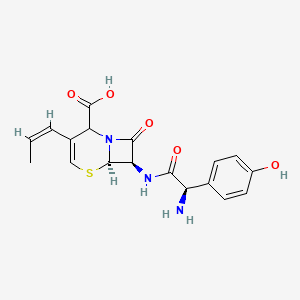

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(Z)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-8,12-14,17,22H,19H2,1H3,(H,20,23)(H,25,26)/b3-2-/t12-,13-,14?,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVODGAGODXWUEH-OAYHDYIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000980-59-5 | |

| Record name | (6R,7R)-7-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo(4.2.0)oct-3-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000980595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-7-((R)-2-AMINO-2-(4-HYDROXYPHENYL)ACETAMIDO)-8-OXO-3-((Z)-PROP-1-EN-1-YL)-5-THIA-1-AZABICYCLO(4.2.0)OCT-3-ENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/943R0XQ363 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.